Enhanced Hydrogen Bond Acceptor Capacity and Rotatable Bond Flexibility Compared to 4-Methoxy and Unsubstituted Phenyl Analogs
Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate possesses 5 hydrogen bond acceptors and 10 rotatable bonds [1], compared to only 4 hydrogen bond acceptors and 6 rotatable bonds for the methyl ester analog methyl 4-(4-methoxyphenyl)-4-oxobutyrate (CAS 5447-74-5) [2]. This represents a 25% increase in hydrogen bond acceptors and a 67% increase in rotatable bond count, which can significantly impact molecular recognition, conformational entropy, and solubility in biological media.
| Evidence Dimension | Molecular Descriptor Comparison |
|---|---|
| Target Compound Data | 5 hydrogen bond acceptors; 10 rotatable bonds |
| Comparator Or Baseline | Methyl 4-(4-methoxyphenyl)-4-oxobutyrate (CAS 5447-74-5): 4 hydrogen bond acceptors; 6 rotatable bonds |
| Quantified Difference | 25% increase in H-bond acceptors; 67% increase in rotatable bonds |
| Conditions | Computed properties based on 2D chemical structure |
Why This Matters
This difference affects compound solubility, permeability, and target binding kinetics, making CAS 1049030-32-1 a distinct chemical tool for exploring structure-activity relationships where these parameters are critical.
- [1] PubChem. (2025). Computed Descriptors for Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate. National Library of Medicine. View Source
- [2] PubChem. (2025). Computed Descriptors for Methyl 4-(4-methoxyphenyl)-4-oxobutyrate (CID 226761). National Library of Medicine. View Source
